molecular formula C21H21ClFN7O B2756362 N-(3-chloro-4-fluorophenyl)-4-(2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazine-1-carboxamide CAS No. 1396625-90-3

N-(3-chloro-4-fluorophenyl)-4-(2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazine-1-carboxamide

Cat. No. B2756362
CAS RN: 1396625-90-3
M. Wt: 441.9
InChI Key: OEVHKKGNEMPHBC-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-4-(2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C21H21ClFN7O and its molecular weight is 441.9. The purity is usually 95%.
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Scientific Research Applications

Metabolism and Pharmacokinetics

N-(3-chloro-4-fluorophenyl)-4-(2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazine-1-carboxamide, identified in the context of antineoplastic tyrosine kinase inhibitors for chronic myelogenous leukemia (CML) treatment, is metabolized primarily through N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis, leading to several metabolites including glucuronidation and acetylation products in human plasma, urine, and feces. The metabolism is facilitated by the presence of electron-withdrawing groups, which promote amide bond cleavage, resulting in the formation of a carboxylic acid and an amine. This detailed metabolic pathway provides insights into the drug's pharmacokinetics and potential interactions in clinical settings (Gong et al., 2010).

Synthesis and Chemical Analysis

The synthesis of related compounds and their separation techniques highlight the chemical versatility and challenges in analyzing complex molecules like this compound and its analogs. Techniques such as nonaqueous capillary electrophoresis have been developed for the separation of imatinib mesylate and related substances, indicating the importance of analytical methods in ensuring the purity and quality of such pharmaceutical compounds (Ye et al., 2012).

Antitumor Activity

The compound's structure-activity relationship is critical in its antitumor activity. Studies on novel pyrimidinyl pyrazole derivatives, including those with 3-phenylpiperazinyl groups, have demonstrated significant cytotoxicity against tumor cell lines both in vitro and in vivo, suggesting the potential of this compound derivatives in cancer treatment (Naito et al., 2005).

Antimicrobial Activity

Further extending its potential applications, derivatives of this compound have been explored for their antimicrobial properties. Synthesis and characterization of new compounds have led to discoveries of those exhibiting significant antibacterial and antifungal activities, opening pathways for the development of new antimicrobial agents (Baldaniya & Patel, 2009).

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-4-[2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl]piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClFN7O/c1-14-25-19(28-18-4-2-3-7-24-18)13-20(26-14)29-8-10-30(11-9-29)21(31)27-15-5-6-17(23)16(22)12-15/h2-7,12-13H,8-11H2,1H3,(H,27,31)(H,24,25,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEVHKKGNEMPHBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)NC3=CC(=C(C=C3)F)Cl)NC4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClFN7O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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